molecular formula C14H12ClN B14458304 Benzenemethanamine, N-[(3-chlorophenyl)methylene]- CAS No. 67907-59-9

Benzenemethanamine, N-[(3-chlorophenyl)methylene]-

Cat. No.: B14458304
CAS No.: 67907-59-9
M. Wt: 229.70 g/mol
InChI Key: NODJKHFCKDSWNG-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[(3-chlorophenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, with a 3-chlorophenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- typically involves the condensation of benzenemethanamine with 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:

Benzenemethanamine+3-ChlorobenzaldehydeBenzenemethanamine, N-[(3-chlorophenyl)methylene]-\text{Benzenemethanamine} + \text{3-Chlorobenzaldehyde} \rightarrow \text{Benzenemethanamine, N-[(3-chlorophenyl)methylene]-} Benzenemethanamine+3-Chlorobenzaldehyde→Benzenemethanamine, N-[(3-chlorophenyl)methylene]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenemethanamine, N-[(3-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Benzenemethanamine, N-[(3-chlorophenyl)methylene]- can be compared with other similar compounds, such as:

    Benzenemethanamine, N-methyl-: This compound has a methyl group instead of the 3-chlorophenyl group, leading to different chemical and biological properties.

    Benzenemethanamine, 3-methyl-: The presence of a methyl group on the benzene ring instead of the 3-chlorophenyl group results in distinct reactivity and applications.

The uniqueness of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- lies in its specific substituent, which imparts unique chemical and biological properties compared to its analogs.

Properties

CAS No.

67907-59-9

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

N-benzyl-1-(3-chlorophenyl)methanimine

InChI

InChI=1S/C14H12ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,11H,10H2

InChI Key

NODJKHFCKDSWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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